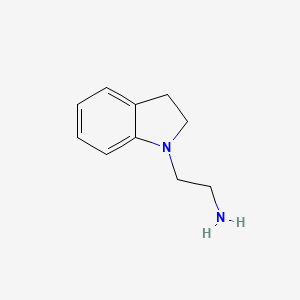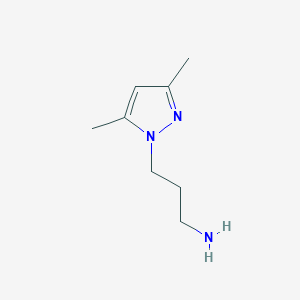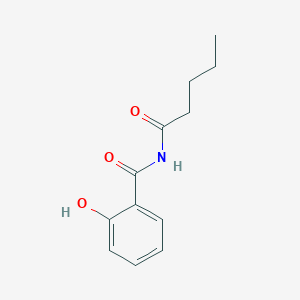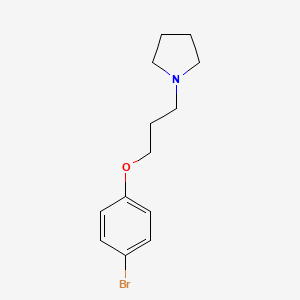
Cyclopropyl-(2-Fluorbenzyl)-amin
Übersicht
Beschreibung
Cyclopropyl-(2-fluoro-benzyl)-amine is a compound that belongs to the class of cyclopropylamines, which are characterized by the presence of a cyclopropane ring attached to an amine group. The addition of a 2-fluoro-benzyl moiety introduces a fluorine atom into the structure, which can significantly affect the compound's chemical and physical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of cyclopropylamines can be achieved through various methods. One approach involves the tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, using DBU as the base in dichloromethane, which has been shown to efficiently produce 1,1-cyclopropane aminoketones in high yields . Another method reported is the copper-catalyzed electrophilic amination of cyclopropanols with O-benzoyl-N,N-dialkylhydroxylamines, leading to the formation of β-aminoketones. This process includes C-C bond cleavage and Csp(3)-N bond formation and tolerates a wide range of functional groups . Additionally, multicomponent cyclopropane synthesis has been enabled by Cu-catalyzed cyclopropene carbometalation with organoboron reagents, providing access to polysubstituted 2-arylcyclopropylamines .
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing compounds can be quite complex due to the presence of the strained cyclopropane ring. For instance, in a related compound, the cyclopropane ring was found to make dihedral angles with adjacent phenyl rings, indicating the influence of the cyclopropane geometry on the overall molecular conformation . Such structural features are crucial as they can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Cyclopropylamines can participate in various chemical reactions due to the reactivity of the cyclopropane ring and the amine functionality. The presence of a fluorine atom can further influence these reactions by affecting the electron distribution within the molecule. For example, the synthesis of fluorinated analogs of aminocyclopropane carboxylic acid involves cyclopropanation followed by Curtius rearrangement and oxidative cleavage . The fluorinated 2-arylcyclopropan-1-amines have been identified as sigma receptor ligands, indicating the potential for cyclopropyl-(2-fluoro-benzyl)-amine to act in a similar biological context .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl-(2-fluoro-benzyl)-amine would be influenced by the presence of the cyclopropane ring and the fluorine atom. The cyclopropane ring is known for its angle strain, which can impact the compound's stability and reactivity. The fluorine atom is highly electronegative, which can affect the acidity of adjacent protons and the lipophilicity of the molecule. These properties are important when considering the compound's potential applications in medicinal chemistry and its behavior in different environments.
Wissenschaftliche Forschungsanwendungen
Glatte Muskelentspannung
Cyclopropyl-(2-Fluorbenzyl)-amin wurde gezeigt, dass es eine Entspannung in glattem Muskelgewebe induziert . Dieser Effekt wurde im Corpus cavernosum beobachtet, einer schwammartigen Region des Erektiongewebes, die während der Erektion des Penis den größten Teil des Blutes enthält . Die Verbindung wurde gefunden, um die Spiegel von cyclischem Guanosinmonophosphat (cGMP) zu erhöhen, einem Molekül, das eine entscheidende Rolle bei der Entspannung von glattem Muskelgewebe spielt .
Lösliche Guanylatcyclase (sGC)-Aktivität
Es wurde festgestellt, dass die Verbindung die Aktivität der löslichen Guanylatcyclase (sGC) stimuliert, ein Enzym, das die Umwandlung von Guanosintriphosphat (GTP) in cGMP katalysiert . Diese Steigerung der sGC-Aktivität führt zu einer Erhöhung der cGMP-Spiegel, was wiederum zu einer Entspannung der glatten Muskulatur führen kann .
NADPH-Oxidase-Aktivität/Expression
This compound hat sich gezeigt, dass es die Aktivität und Expression von NADPH-Oxidase beeinflusst, einem Enzym, das eine Schlüsselrolle bei der Produktion reaktiver Sauerstoffspezies spielt . Die Verbindung wurde gefunden, um die Superoxidbildung zu reduzieren und die Expression von NADPH-Oxidase-Untereinheiten zu hemmen, die durch bestimmte Verbindungen induziert werden .
Behandlung für erektile Dysfunktion
Aufgrund seiner Auswirkungen auf die Entspannung der glatten Muskulatur und die sGC-Aktivität hat this compound potenzielle Anwendungen bei der Behandlung der erektilen Dysfunktion . Durch die Verstärkung der Wirkungen von Stickstoffmonoxid und die Reduzierung des oxidativen Stresses im Penis könnte die Verbindung möglicherweise die erektile Funktion verbessern .
Dilatation der Lungenarterie
Neben seiner Wirkung auf das Corpus cavernosum wurde this compound auch in der Lungenarterie von Schafen gefunden, um eine Dilatation zu induzieren . Dieser Effekt wurde als unabhängig von Stickstoffmonoxid befunden und war mit einer Erhöhung der Aktivität der Natrium-Pumpe verbunden .
Stimulation der Natrium-Pumpe
This compound wurde gezeigt, dass es die Natrium-Pumpe stimuliert, einen wesentlichen Mechanismus zur Aufrechterhaltung des Gleichgewichts von Natrium- und Kaliumionen in Zellen . Dieser Effekt wurde in der Lungenarterie von Schafen beobachtet und wurde als unabhängig von cGMP befunden .
Wirkmechanismus
Target of Action
The primary target of Cyclopropyl-(2-fluoro-benzyl)-amine is the soluble guanylyl cyclase (sGC) . sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and cellular growth .
Mode of Action
Cyclopropyl-(2-fluoro-benzyl)-amine interacts with its target, sGC, in a nitric oxide (NO)-independent manner . This compound acts as an sGC activator, leading to an increase in the production of cyclic guanosine monophosphate (cGMP), a critical secondary messenger in cells .
Biochemical Pathways
The activation of sGC by Cyclopropyl-(2-fluoro-benzyl)-amine affects the NO-cGMP signaling pathway . The increased production of cGMP leads to the activation of protein kinase G (PKG), which then phosphorylates various target proteins, leading to physiological effects such as smooth muscle relaxation .
Result of Action
The activation of sGC by Cyclopropyl-(2-fluoro-benzyl)-amine leads to vasodilation, or the relaxation of smooth muscle cells within the blood vessels . This results in an increase in blood flow and a decrease in blood pressure . Additionally, this compound has been shown to reduce superoxide formation and inhibit the expression of NADPH oxidase subunits, potentially providing a protective effect against oxidative stress .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYPFBRRGVZJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360122 | |
| Record name | Cyclopropyl-(2-fluoro-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625435-02-1 | |
| Record name | Cyclopropyl-(2-fluoro-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)









